4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde is an organic compound with the molecular formula . It features a benzaldehyde moiety substituted with a phenyl group and a hydroxymethyl group, making it a member of the class of compounds known as aromatic amines. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
This compound can be classified as an aromatic aldehyde and an aromatic amine. It is synthesized from various starting materials, including phenol derivatives and aldehydes, through multiple synthetic routes. The compound can be found in databases such as PubChem, where it is listed under the Compound ID 59931077, providing details on its structure and properties .
The synthesis of 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde typically involves several steps:
Specific synthetic routes may vary, but common methods include:
The molecular structure of 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde features:
The compound's structural characteristics can be represented by its SMILES notation: C1=CC=C(C(=C1)C=O)N(C2=CC=C(C=C2)C=O)C(C=O)=C
. Its molecular weight is approximately 317.36 g/mol.
4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde can participate in various chemical reactions:
The reactivity of this compound in organic synthesis may be influenced by its electronic properties, which are dictated by the substituents on the aromatic rings.
The mechanism of action for compounds like 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde typically involves:
Kinetic studies may provide insights into reaction rates and mechanisms, although specific data for this compound would require experimental validation.
Relevant data about solubility and stability should be gathered from empirical studies or specific literature focusing on similar compounds.
4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde has potential applications in:
Research into its biological activity could provide insights into its use as an antimicrobial agent or in other therapeutic areas .
CAS No.: 30655-48-2
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.: